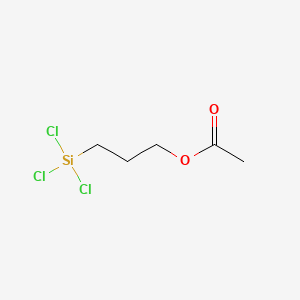

3-(Trichlorosilyl)propyl acetate

Descripción

BenchChem offers high-quality 3-(Trichlorosilyl)propyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trichlorosilyl)propyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-trichlorosilylpropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl3O2Si/c1-5(9)10-3-2-4-11(6,7)8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZGKQJHXXBSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200953 | |

| Record name | 3-(Trichlorosilyl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5290-25-5 | |

| Record name | 1-Propanol, 3-(trichlorosilyl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5290-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trichlorosilyl)propyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005290255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trichlorosilyl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trichlorosilyl)propyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

3-(Trichlorosilyl)propyl acetate, a silane compound, has garnered attention in various fields due to its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and applications in biological systems.

- Molecular Formula : C5H9Cl3O2Si

- CAS Number : 5290-25-5

- Molecular Weight : 201.58 g/mol

The biological activity of 3-(Trichlorosilyl)propyl acetate is primarily attributed to its ability to interact with biological macromolecules. The trichlorosilyl group can form covalent bonds with hydroxyl groups on proteins and lipids, potentially altering their structure and function. This property is significant in applications such as drug delivery systems and surface modification of biomaterials.

Toxicological Profile

The toxicity of 3-(Trichlorosilyl)propyl acetate has been assessed in various studies. Key findings include:

- Acute Toxicity : Studies indicate that exposure to high concentrations can lead to respiratory irritation and central nervous system effects.

- Chronic Effects : Long-term exposure may result in liver and kidney damage, as observed in animal models .

Case Studies

- Cell Viability Studies : In vitro studies have shown that 3-(Trichlorosilyl)propyl acetate can affect cell viability depending on concentration and exposure time. Higher concentrations resulted in significant cytotoxicity in human fibroblast cells .

- Surface Modification Applications : Research has demonstrated that this compound can enhance the biocompatibility of polymer surfaces by promoting the adhesion of biological molecules, which is crucial for applications in tissue engineering .

Table 1: Summary of Biological Effects

Applications

The unique properties of 3-(Trichlorosilyl)propyl acetate make it suitable for several applications:

- Drug Delivery Systems : Its ability to modify surfaces allows for enhanced drug loading and release profiles.

- Biomaterials : Used in the development of coatings that improve the biocompatibility of medical devices.

- Environmental Remediation : Potential use in the removal of persistent organic pollutants due to its reactivity with various organic compounds .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-(Trichlorosilyl)propyl acetate is an organosilane characterized by the presence of three chlorine atoms attached to a silicon atom, which enhances its reactivity. The acetate group contributes to its ability to form covalent bonds with various substrates, making it a versatile compound for surface modification and functionalization.

Surface Modification

One of the primary applications of 3-(trichlorosilyl)propyl acetate is in surface modification. It acts as a coupling agent that improves adhesion between inorganic materials (like glass and metals) and organic polymers. This property is particularly useful in:

- Composite Materials : The incorporation of 3-(trichlorosilyl)propyl acetate into polymer matrices enhances the interfacial bonding between the matrix and filler materials, leading to improved mechanical properties. Studies have shown that silane-treated composites exhibit better tensile strength and thermal stability compared to untreated counterparts .

- Coatings : The compound is used in coatings to enhance water repellency and chemical resistance. Its ability to form a siloxane network upon curing contributes to durable and protective surfaces .

Biomedical Applications

In biomedical engineering, 3-(trichlorosilyl)propyl acetate has potential applications in:

- Drug Delivery Systems : The compound can be utilized to modify the surfaces of drug delivery vehicles, enhancing their biocompatibility and drug loading capacity. By functionalizing nanoparticles with this silane, researchers have improved the targeting efficiency of therapeutic agents .

- Tissue Engineering : Its reactivity allows for the creation of scaffolds that promote cell adhesion and growth. Silane-modified scaffolds have shown enhanced performance in supporting cell proliferation and differentiation, crucial for tissue regeneration .

Chemical Synthesis

3-(Trichlorosilyl)propyl acetate serves as an important intermediate in chemical synthesis processes:

- Silane Coupling Agents : It is often used as a precursor for synthesizing other silane coupling agents, which are vital in producing hybrid organic-inorganic materials with tailored properties for specific applications .

- Functionalization of Polymers : The compound can be employed to introduce functional groups onto polymer surfaces, enhancing their chemical reactivity and compatibility with other materials .

Case Study 1: Composite Materials

A study investigated the effects of incorporating 3-(trichlorosilyl)propyl acetate into polystyrene composites reinforced with olive pomace flour. The results indicated significant improvements in mechanical properties due to enhanced interfacial bonding facilitated by the silane treatment. The treated composites exhibited higher tensile strength and thermal stability compared to untreated samples .

Case Study 2: Biomedical Scaffolds

Research on silane-modified scaffolds for neural tissue engineering demonstrated that scaffolds treated with 3-(trichlorosilyl)propyl acetate supported greater neuronal cell adhesion and growth compared to untreated controls. This enhancement is attributed to the increased hydrophobicity and improved surface characteristics induced by the silane treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.